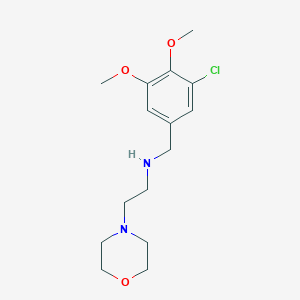
N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine, also known as 25C-NBOMe, is a synthetic compound that belongs to the phenethylamine family. It is a potent hallucinogenic drug that has gained popularity among recreational drug users due to its psychedelic effects. However, this compound has also attracted the attention of scientists due to its potential therapeutic applications.
作用机制
The mechanism of action of N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine is thought to involve the activation of the serotonin 2A receptor, which leads to the modulation of various neurotransmitter systems such as dopamine, glutamate, and GABA. This modulation results in the alteration of perception, mood, and cognition. However, the exact mechanism of action of this compound is still not fully understood and requires further investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other hallucinogenic drugs such as LSD and psilocybin. These effects include altered perception of time and space, changes in mood and emotions, and enhanced creativity and introspection. However, this compound has been found to be more potent than other hallucinogens, which can lead to more intense and unpredictable effects. Additionally, this compound has been associated with adverse effects such as seizures, cardiovascular complications, and even death.
实验室实验的优点和局限性
N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine has several advantages for laboratory experiments. It is a potent and selective agonist of the serotonin 2A receptor, which makes it a valuable tool for studying the role of this receptor in neuropsychiatric disorders. Additionally, this compound has a high affinity for the receptor, which allows for the use of lower concentrations in experiments. However, the use of this compound in laboratory experiments is limited by its potential toxicity and adverse effects. Therefore, caution must be exercised when using this compound in research.
未来方向
There are several future directions for the research of N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine. One direction is the investigation of its potential therapeutic applications in neuropsychiatric disorders such as depression, anxiety, and schizophrenia. Additionally, the development of safer and more selective analogs of this compound could lead to the discovery of new treatments for these disorders. Another direction is the exploration of the mechanism of action of this compound, which could provide insights into the pathophysiology of neuropsychiatric disorders. Finally, the study of the adverse effects of this compound could lead to the development of strategies to mitigate its potential toxicity.
合成方法
The synthesis of N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine involves the reaction of 2-(morpholin-4-yl)ethanamine with 3-chloro-4,5-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
科学研究应用
N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine has been the subject of numerous scientific studies due to its potential therapeutic applications. One study found that this compound has a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. This receptor has been implicated in the pathophysiology of various neuropsychiatric disorders such as depression, anxiety, and schizophrenia. Therefore, this compound has the potential to be used as a tool for studying the role of the serotonin 2A receptor in these disorders.
属性
分子式 |
C15H23ClN2O3 |
|---|---|
分子量 |
314.81 g/mol |
IUPAC 名称 |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C15H23ClN2O3/c1-19-14-10-12(9-13(16)15(14)20-2)11-17-3-4-18-5-7-21-8-6-18/h9-10,17H,3-8,11H2,1-2H3 |
InChI 键 |
LODCFFRVGUGLMJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Cl)OC |
规范 SMILES |
COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B249515.png)
![1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B249517.png)
![2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B249518.png)
![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-2-amine](/img/structure/B249519.png)
![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-2-methylpropan-1-amine](/img/structure/B249520.png)
![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine](/img/structure/B249521.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine](/img/structure/B249522.png)
![N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B249526.png)
![2-(4-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B249528.png)

![1-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B249536.png)

![N-[4-(benzyloxy)-3-chlorobenzyl]cyclopropanamine](/img/structure/B249539.png)